molecular formula C9H8N2O B168031 1H-Indole-2-carboxamide CAS No. 1670-84-4

1H-Indole-2-carboxamide

Cat. No.: B168031
CAS No.: 1670-84-4
M. Wt: 160.17 g/mol
InChI Key: VFHUJFBEFDVZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-2-carboxamide is a heterocyclic organic compound belonging to the indole family. The indole skeleton consists of a benzene ring fused to a pyrrole ring. The presence of a carboxamide group at the second position of the indole ring gives this compound unique chemical and biological properties. Indole derivatives, including this compound, have been extensively studied for their potential therapeutic applications due to their ability to interact with various enzymes and proteins through hydrogen bonding .

Mechanism of Action

Target of Action

1H-Indole-2-carboxamide, a derivative of indole, has been found to interact with a variety of targets due to its unique inhibitory properties . The compound has been shown to form hydrogen bonds with various enzymes and proteins, inhibiting their activity . Some of the primary targets include the Mycobacterial Membrane Protein Large 3 Transporter (MmpL3) , HLGP , HIV-1 , and renin enzyme . These targets play crucial roles in various biological processes, including the growth of Mycobacterium tuberculosis and the progression of HIV-1 .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their activity. For instance, when interacting with MmpL3, it presumably diffuses through the lipid-rich bilayer of Mycobacterium tuberculosis, eliciting potent anti-TB activity . The presence of the carboxamide moiety in this compound allows it to form hydrogen bonds with its targets, inhibiting their activity .

Biochemical Pathways

This compound affects several biochemical pathways due to its interaction with various targets. For example, it has been shown to repress the phosphorylation of ASK1-p38/JNK signaling pathways and suppress the overexpression of inflammatory cytokines . This suggests that this compound can influence multiple biochemical pathways, leading to downstream effects such as the inhibition of inflammation and other cellular processes .

Pharmacokinetics

This characteristic likely facilitates their diffusion through lipid-rich bilayers, such as those of Mycobacterium tuberculosis, impacting their bioavailability and efficacy .

Result of Action

The action of this compound leads to various molecular and cellular effects. For instance, it has been shown to alleviate hypoxia/reoxygenation (H/R) injury in mouse astrocytes by improving cell viability, reducing LDH leakage rate, intracellular glucose content, and post-ischemic ROS level . Additionally, it can control cell apoptosis and has protective and potential therapeutic effects on cerebral ischemia-reperfusion injury .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the inherent high lipophilicity of the compound likely facilitates its diffusion through lipid-rich environments, such as the bilayer of Mycobacterium tuberculosis . This suggests that the compound’s action can be influenced by the lipid composition of the target cell’s environment .

Biochemical Analysis

Biochemical Properties

1H-Indole-2-carboxamide has unique inhibitory properties due to the carboxamide moiety at its 2-position . This moiety forms hydrogen bonds with various enzymes and proteins, often inhibiting their activity . For instance, indole 2-carboxamide derivatives have shown inhibitory activity against HLGP and HIV-1 .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . For example, certain derivatives of this compound have shown potent antiviral activity, with inhibitory effects against influenza A and Coxsackie B4 virus . Additionally, some compounds have demonstrated potent activity against C-8166 and MT-4 cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level . The carboxamide moiety in this compound forms hydrogen bonds with various enzymes and proteins, often inhibiting their activity . This can lead to changes in gene expression and enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound may be involved in various metabolic pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial aspects of its biochemical profile

Subcellular Localization

The subcellular localization of this compound can affect its activity or function

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-2-carboxamide can be synthesized through several methods. One common approach involves the hydrolysis of a precursor compound followed by amidation and nucleophilic substitution reactions. The general steps are as follows:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

1H-Indole-2-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

1H-Indole-2-carboxamide stands out due to its unique position of the carboxamide group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHUJFBEFDVZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344168
Record name 1H-Indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1670-84-4
Record name 1H-Indole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1670-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of indole-2-carboxylic acid (1e: 1 mmol) in DMF (4 mL) was added DIPEA (2 eq.) followed by HATU (1.2 eq.). The mixture was stirred for 15 minutes before the desired amine (R6—NH2) was added. The mixture was left to stir at room temperature for 5-16 hrs before saturated NH4Cl solution was added. The mixture was extracted with ethyl acetate and the combined organic extracts were washed with water and brine, dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The crude material was purified on CombiFlash® purification system (Teledyne Isco) using appropriate mixtures of ethyl acetate and cyclohexanes to obtain the desired product indole-2-carboxamide (I).
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of substituted indole-2-carboxylic acid (1e: 1 mmol) in dry DMF (4 mL) were added HATU (1.5 eq.) and the desired amine (R6—NH2: 1.2 eq.) followed by DIPEA (5.0 eq.) at 0° C. The resulting mixture was stirred at room temperature for 12 h to 24 h. To the reaction mixture water (10 mL) was added and stirred for 10 minutes. The resultant solid was collected by filtration, washed with water, hexane and dried. In some instances reaction mixture was extracted with ethyl acetate. The organic layer was washed with water, brine, dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude compounds were purified by column chromatography over silica gel (100-200 mesh) or CombiFlash® purification system (Teledyne Isco) using appropriate mixtures of ethyl acetate and hexanes/petroleum ether or preparative HPLC to obtain the desired product indole-2-carboxamide (I).
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To indole-2-carboxylic acid (1e) (500 μL, 0.2 M in anhydrous DMF) was added HATU (250 μL, 0.4 M in anhydrous DMF) and Et3N (50 μL, 2.0 M in anhydrous DMF) and stirred for 5 minutes at room temperature. The desired amine (R6—NH2) was dissolved in 520 μL anhydrous DMF and added to the reaction mixture. The reaction mixture was stirred for two hours at 45° C. and the solvent was evaporated in vacuo and the residue was purified via preparative HPLC to obtain the desired product indole-2-carboxamide (I).
Quantity
500 μL
Type
reactant
Reaction Step One
Name
Quantity
250 μL
Type
reactant
Reaction Step One
Name
Quantity
50 μL
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
520 μL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Diethylaniline (0.33 μL, 2.1 μmol, 1.1 equiv) was added in one portion to a stirred solution of the amine (1.0 mg, 1.9 μmol, 1 equiv) in THF (0.15 mL) at 0° C. under an argon atmosphere and the solution was stirred for 5 min. Indole-2-carboxylic acid (0.40 mg, 2.5 μmol, 1.3 equiv), 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (0.48 mg, 2.5 μmol, 1.3 equiv) and 1-hydroxybenzotriazole (0.31 mg, 2.3 μmol, 1.2 equiv) were then added separately, each in one portion, to the above solution at 0° C. The reaction mixture was warmed to 23° C. over 15 h 30 min, then was quenched with saturated aqueous ammonium chloride solution (3 mL). The mixture was diluted with ethyl acetate (10 mL) and the layers were separated. The aqueous layer was extracted with ethyl acetate (10 mL) and the combined organic layer was dried over sodium sulfate. Concentration in vacuo left a white solid, which was purified by flash column chromatography (60% ethyl acetate-hexanes) to give the indole-2-carboxylic acid amide derivative (1.1 mg, 87%) as a white solid.
Quantity
0.33 μL
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
1 mg
Type
reactant
Reaction Step One
Name
Quantity
0.15 mL
Type
solvent
Reaction Step One
Quantity
0.4 mg
Type
reactant
Reaction Step Two
Quantity
0.48 mg
Type
reactant
Reaction Step Two
Quantity
0.31 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution of 3-(4-amino-3-methoxyphenyl)-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (0.500 g, 1.15 mmol) in pyridine (8 mL) at −5° C. was treated with a solution of 1H-2-indolecarbonyl chloride (0.413 g, 2.3 mmol) in dichloromethane (1 mL). The reaction mixture stirred for 20 min at −5° C. The dry ice/acetone bath was removed and the reaction mixture stirred for 18 h under nitrogen atmosphere. 1H-2-indolecarbonyl chloride (0.207 g, 1.15 mmol) was added and was stirred for an additional 2 h. Sodium hydroxide (1 N) solution (10 mL) was added and was stirred for 30 min. Organic solvent was removed under reduced pressure, and dichloromethane (25 mL) was added. The layers were partitioned, and the aqueous layer was extracted with dichloromethane. The combined organic layers were washed with water and brine, dried over magnesium sulfate, filtered, and reduced under pressure to give crude N1-(4-{4-amino-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl))-1H-2-indolecarboxamide. N1-(4-{4-amino-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl))-1H-2-indolecarboxamide was purified by flash chromatography on silica gel using 15% (methanol with 2% ammonium hydroxide) in dichloromethane to still give a crude product. A second column using a gradient of 10% (methanol with 2% ammonium hydroxide) to 50% (methanol with 2% ammonium hydroxide) gave 0.139 g (21%) pure N1-(4-{4-amino-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl))-1H-2-indolecarboxamide. N1-(4-{4-amino-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl))-1H-2-indolecarboxamide (0.139 g, 0.24 mmol) in warmed ethyl acetate was treated with a warmed solution of maleic acid (0.083 g, 0.719 mmol) in ethyl acetate. The precipitate formed was filtered under nitrogen to give 0.166 g of N1-(4-{4-amino-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl))-1H-2-indolecarboxamide di-maleate. 1H NMR (DMSO-d6, 400 MHz) δ 11.83 (s, 1H), 9.442 (s, 1H), 8.283 (s, 1H), 8.154-8.134 (d, 1H, J=8.12 Hz), 7.694-7.674 (d, 1H, J=8.04 Hz), 7.498-7.477 (d, 1H, J=8.20 Hz), 7.407-7.402 (m, 1H), 7.352-7.325 (m, 2H), 7.267-7.229 (m, 1H), 7.112-7.074 (m, 1H), 6.078 (s, 4H), 5.10-5.00 (m, 1H), 3.974 (s, 3H), 3.525 (m, 4H), 3.178 (m, 2H), 2.975 (m, 2H), 2.771 (s, 3H), 2.457 (s, 3H), 2.208 (m, 4H), 1.909 (m, 2H); HPLC Perkin Elmer Pecosphere C18, 3 μM, 33×4.6, 3.5 ml/min 100-100% 50 mM ammonium acetate to acetonitrile in 4.5 minutes, C36H44N6O3 (581.2), 95%. LCMS (Perkin Elmer, Pecosphere C18 column, 3 um particle size, 33×4.6 mm; 100% 50 mM ammonium Acetate in Water to 100% Acetonitrile over 5 min, 3.0 to 3.5 mil/min) Rt 2.67 min (100%).
Name
3-(4-amino-3-methoxyphenyl)-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.413 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.207 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
1H-Indole-2-carboxamide
Reactant of Route 3
1H-Indole-2-carboxamide
Reactant of Route 4
1H-Indole-2-carboxamide
Reactant of Route 5
1H-Indole-2-carboxamide
Reactant of Route 6
1H-Indole-2-carboxamide
Customer
Q & A

Q1: What are the primary biological targets of 1H-indole-2-carboxamide derivatives?

A1: Research has identified several key targets for this compound derivatives, including: * Dopamine D3 receptor (D3R): These compounds exhibit high affinity and selectivity for D3R, making them promising candidates for treating substance use disorders, particularly opioid use disorder. [, , ] * Cannabinoid Receptor 1 (CB1): Certain derivatives act as allosteric modulators of CB1, suggesting potential applications in various neurological and metabolic disorders. [, ] * Na+/H+ exchanger (NHE): Some 1H-indole-2-carboxamides demonstrate potent inhibition of NHE, indicating potential therapeutic benefits in cardiovascular diseases, particularly myocardial ischemia/reperfusion injury. [, , , ] * Glycogen phosphorylase (PYGB): Derivatives have been identified as PYGB inhibitors, showcasing potential in treating ischemic brain injury by regulating glycogen metabolism in astrocytes. [, ]

Q2: Can you elaborate on the downstream effects of 1H-indole-2-carboxamides on D3R activity?

A2: Antagonism of D3R by these compounds has demonstrated promising effects in preclinical models, including: * Reduction of oxycodone self-administration and mitigation of relapse: This suggests a crucial role of D3R in opioid reward and motivation. [, ] * Attenuation of withdrawal-induced hyperalgesia and irritability-like behavior: This highlights the potential of D3R antagonists in managing opioid withdrawal symptoms. []

Q3: How do 1H-indole-2-carboxamides interact with CB1, and what are the observed effects?

A3: While demonstrating positive allosteric modulation of orthosteric agonist binding to CB1, these compounds exhibited functional antagonism in terms of G-protein coupling. [] Interestingly, they also induced β-arrestin-mediated ERK1/2 phosphorylation, suggesting potential biased agonism. []

Q4: What is the basic structure of this compound?

A4: The core structure consists of an indole ring with a carboxamide group attached at the 2-position.

Q5: How has spectroscopic data been used to characterize these compounds?

A5: Researchers have extensively employed various spectroscopic techniques for structural elucidation, including: * 1H NMR, 13C NMR: These methods provide detailed information about the hydrogen and carbon environments within the molecule, aiding in structural confirmation and understanding substitution patterns. [, , , ] * Mass Spectrometry (MS): This technique assists in determining the molecular weight and fragmentation patterns, supporting the identification and characterization of the synthesized compounds. [, , ] * Infrared Spectroscopy (IR): IR spectra reveal information about the functional groups present in the molecule, further confirming their identity. [, , ] * X-ray Crystallography: This technique provides a three-dimensional structural representation of the molecule, including bond lengths, angles, and crystal packing arrangements, which can be crucial for understanding binding interactions with target proteins. [, , ]

Q6: How do structural modifications of 1H-indole-2-carboxamides influence their biological activity?

A6: SAR studies have revealed that even subtle structural changes can significantly impact the activity, potency, and selectivity of these compounds:

* **C3-position of the indole ring:** Modifications at this position, particularly the length of the alkyl chain, significantly influence the allosteric modulation of CB1, affecting both binding affinity (KB) and binding cooperativity (α). [, ]* **C5-position of the indole ring:** Introducing electron-withdrawing groups, like chlorine, at this position appears beneficial for CB1 allosteric modulation. [, ]* **Linker between the amide bond and phenyl ring B:** The length and nature of this linker are crucial for CB1 allostery, with specific lengths demonstrating optimal activity. []* **Amino substituent on phenyl ring B:** The type of substituent on this ring significantly affects both the binding affinity and cooperativity for CB1. []* **Substitution at the 5-position of the indole nucleus:** Studies focusing on 2,9-dihydro-1H-pyrido[3,4-b]indol-1-ones showed the reaction yield was less affected by the presence of electron-donating and -withdrawing substituents at this position. []* **Modifications to the 2-carboxamido sidechain:** Introducing specific heterocyclic moieties, like phthalimides, significantly enhanced the antagonist activity at the vascular 5-HT1B-like receptor while maintaining selectivity over other receptors. [, ]

Q7: Can you provide specific examples of structural modifications that led to improved activity?

A7: Certainly.

* **ORG27569 (1) to 11j (5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide):**  These modifications at the C3 position and the amino substituent on phenyl ring B led to a significant increase in binding affinity (KB) and binding cooperativity (α) for CB1. []* **Compound 1 to compound 26 (4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide):** Optimizations led to a compound with exceptional activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains, superior ADMET properties, and excellent in vivo activity. []* **From N-(4-(2-Propylhydrazine-1-carbonyl)benzyl)cinnamamide (17) to N-(4-(2-Propylhydrazine-1-carbonyl)benzyl)-1H-indole-2-carboxamide (11h):** Replacement of cinnamamide with this compound led to a 2- to 5-fold increase in HDAC inhibition and cell-based antitumor activity. []

Q8: How has computational chemistry contributed to the understanding of 1H-indole-2-carboxamides?

A8: Computational approaches have proven invaluable in:

* **Molecular docking:** This method predicts the preferred orientation of these compounds within the binding site of target proteins, providing insights into key interactions responsible for their activity. [, ]* **3D-QSAR studies (CoMFA, CoMSIA):**  These studies correlate the 3D structure of these compounds with their biological activity, identifying crucial structural features that govern potency and selectivity. []* **Molecular Dynamics (MD) simulations:**  MD simulations provide dynamic insights into the interactions between 1H-indole-2-carboxamides and their target proteins, elucidating the conformational changes and binding mechanisms. []* **Gaussian Accelerated Molecular Dynamics (GaMD) simulations:** These simulations allow for enhanced sampling of conformational space and provide more detailed information about protein-ligand interactions, binding free energies, and conformational changes upon ligand binding. []* **Thermodynamic Integration (TI) calculations:** TI offers a rigorous approach to estimate binding free energy differences between ligands and their receptors, aiding in understanding the impact of even subtle structural modifications on binding affinity. []

Q9: What in vitro models have been used to investigate the biological activity of 1H-indole-2-carboxamides?

A9: Various in vitro models, including:

* **Radioligand binding assays:** To determine the binding affinity and selectivity of compounds for target receptors, such as dopamine D3, CB1, and 5-HT1B-like receptors. [, , , , , , ]* **Cell-based assays:** To assess functional activity, such as inhibition of Na+/H+ exchange, glycogen phosphorylase, and histone deacetylase, as well as effects on cell viability, proliferation, and apoptosis. [, , , , , , , , ]* **Isolated tissue preparations:** To evaluate the effects on smooth muscle contraction and relaxation, such as in the guinea pig ileum and colon for assessing CCK antagonism. []

Q10: What in vivo models have been employed to study the efficacy and safety of these compounds?

A10: Several animal models have been used, including:

* **Triton WR-1339-induced hyperlipidemic rats:** To evaluate the lipid-lowering effects of compounds by measuring changes in lipid profiles, including total cholesterol, triglycerides, LDL-C, and HDL-C. [, , , , , , ]* **Alloxan-induced hyperglycemic rats:** To assess potential antidiabetic effects by monitoring blood glucose levels. []* **Rat transient middle cerebral artery occlusion (MCAO) model:** To investigate the neuroprotective effects of compounds in ischemic stroke by assessing infarct size, cerebral blood flow, and blood-brain barrier integrity. [, , , ]* **Mouse astrocyte hypoxia/reoxygenation (H/R) injury model:** To study the protective effects against H/R injury by evaluating cell viability, LDH release, intracellular glucose content, ROS levels, and apoptosis-related protein expression. []* **Oxycodone self-administration model in rats:** To investigate the effects of D3R antagonists on opioid addiction-like behaviors, including escalation of drug intake and withdrawal symptoms. [, ]* **Xenograft tumor models:** To evaluate the antitumor activity of compounds in vivo, specifically in triple-negative breast cancer. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.